molecular formula C25H27N5O4 B192834 Alogliptin Benzoate CAS No. 850649-62-6

Alogliptin Benzoate

Cat. No.: B192834
CAS No.: 850649-62-6
M. Wt: 461.5 g/mol
InChI Key: KEJICOXJTRHYAK-XFULWGLBSA-N
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Description

Alogliptin benzoate is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound is known for its ability to cause little or no weight gain and exhibits a relatively low risk of hypoglycemia .

Mechanism of Action

Target of Action

Alogliptin benzoate primarily targets the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for the inactivation of incretins, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This compound is a selective inhibitor of DPP-4 . By inhibiting DPP-4, alogliptin slows the inactivation of incretins, specifically glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . This results in increased concentrations of these hormones in the bloodstream, leading to a reduction in both fasting and postprandial glucose concentrations .

Biochemical Pathways

The inhibition of DPP-4 by alogliptin leads to an increase in the levels of active incretins, GIP and GLP-1 . These hormones stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels . Alogliptin has also been shown to reduce insulin resistance in adipose tissue and certain atherogenic lipids .

Pharmacokinetics

Alogliptin is orally bioavailable and is primarily excreted by the kidneys . It undergoes little or no metabolism by cytochrome P450 enzymes, which means it has a low potential for drug-drug interactions . The peak inhibition of DPP-4 occurs within 2-3 hours after administration, and this inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg .

Result of Action

The action of alogliptin results in improved glycemic control in adults with type 2 diabetes mellitus . It has been shown to decrease postprandial glucagon levels while increasing postprandial active GLP-1 levels . This leads to a decrease in both fasting and postprandial glucose concentrations .

Biochemical Analysis

Biochemical Properties

Alogliptin benzoate interacts with the enzyme DPP-4 . As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones, glucose-dependent insulinotropic polypeptide (GIP), and glucagon-like peptide 1 (GLP-1) . This results in increased levels of these hormones, leading to an increase in insulin release and decrease in glucagon levels .

Cellular Effects

This compound has various effects on cellular processes. It influences cell function by modulating the signaling pathways of insulin and glucagon . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to an increase in insulin secretion and a decrease in glucagon secretion . This helps to regulate blood glucose levels.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, an enzyme that degrades incretin hormones . By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion . This helps to regulate blood glucose levels.

Temporal Effects in Laboratory Settings

The peak inhibition of DPP-4 by this compound occurs within 2-3 hours after administration . The inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg . This compound also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels over an 8-hour period following a standardized meal .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that the drug has been used in diabetic rabbit models

Metabolic Pathways

This compound is involved in the metabolic pathway of incretin hormones . By inhibiting DPP-4, it prevents the degradation of these hormones, leading to increased levels of active incretins . This results in increased insulin secretion and decreased glucagon secretion, helping to regulate blood glucose levels .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. As a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alogliptin benzoate involves several key steps:

Industrial Production Methods

The industrial production of this compound typically involves a one-pot method where the intermediate reaction solution is heated to 50-80°C, followed by the addition of diluted alcohol. The solution is then cooled to 0-40°C to crystallize the product, which is subsequently filtered and dried .

Chemical Reactions Analysis

Alogliptin benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include ninhydrin, phenylacetaldehyde, and various solvents such as dichloromethane and toluene . The major products formed from these reactions are typically derivatives or intermediates used in further synthesis steps.

Comparison with Similar Compounds

Alogliptin benzoate is compared with other DPP-4 inhibitors such as saxagliptin, sitagliptin, and vildagliptin. While all these compounds share a similar mechanism of action, this compound is unique in its specific molecular structure and pharmacokinetic profile .

Similar Compounds

This compound stands out due to its high selectivity for DPP-4 and its minimal chiral conversion in vivo .

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJICOXJTRHYAK-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582095
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850649-62-6
Record name Alogliptin benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850649-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate
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Record name ALOGLIPTIN BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The benzoic acid salt was formed by treating the benzonitrile product (D) with benzoic acid to form 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-benzonitrile benzoate. Preparation and isolation of the benzoate salt was performed by conventional methods for the formation of acid addition salts. 1H-NMR (400 MHz, CDCl3-CD3OD 10:1): δ 7.82 (d, 1H, J=7.6 Hz), 7.65 (t, 1H, J=7.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.23 (d, 1H, J=8.0 Hz), 5.42 (s, 1H), 5.50-5.00 (ABq, 2H, J=41.6, 15.2 Hz), 3.30 (m, 2H), 3.16 (s, 3H), 2.91 (m, 1H), 2.76 (m, 2H), 1.93 (m, 1H), 1.79 (m, 1H), 1.51 (m, 2H). MS (ES) [m+H] calc'd for C18H22N5O2, 340.2; found, 340.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of alogliptin?

A1: Alogliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , ] This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ]

Q2: What are the downstream effects of DPP-4 inhibition by alogliptin?

A2: By inhibiting DPP-4, alogliptin increases the levels of GLP-1 and GIP. These incretin hormones play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels. [, , , ]
  • Suppressing glucagon secretion: GLP-1 reduces the release of glucagon from the pancreas, further contributing to blood glucose control. [, , , ]

Q3: Does alogliptin exert its glucose-lowering effects solely through GLP-1 receptor activation?

A3: Research suggests that alogliptin may utilize both GLP-1 receptor-dependent and receptor-independent pathways to exert its beneficial effects. In a study using a rabbit model of ischemia-reperfusion injury, alogliptin's cardioprotective effects were partially blocked by the GLP-1 receptor antagonist exendin (9–39), but completely blocked by the nitric oxide synthase inhibitor L-NAME. This suggests the involvement of nitric oxide production in alogliptin's mechanism of action, independent of the GLP-1 receptor. []

Q4: Are there any studies investigating alogliptin's effect on glucagon levels?

A4: Yes, a study in Japanese patients with chronic kidney disease treated with steroids (a common cause of steroid-induced diabetes) found that alogliptin treatment significantly reduced plasma glucagon levels. [] This glucagon reduction was correlated with improved glycemic control, suggesting an additional mechanism by which alogliptin may improve blood sugar regulation.

Q5: How is alogliptin absorbed and metabolized in the body?

A5: Alogliptin exhibits a moderate degree of absorption, estimated to exceed 75%. [] Food intake does not significantly affect alogliptin's absorption. [, ] It primarily undergoes renal excretion. []

Q6: Does alogliptin interact with commonly prescribed medications for type 2 diabetes?

A6: Alogliptin has shown no clinically significant pharmacokinetic interactions with metformin or cimetidine. [] Studies have investigated alogliptin in combination therapies with other antidiabetic agents like metformin, pioglitazone, and insulin, demonstrating its efficacy and safety in combination regimens. [, , , , , ]

Q7: Are there any specific patient populations for whom alogliptin dosage adjustments are recommended?

A7: Alogliptin requires dosage adjustments in patients with moderate to severe renal impairment. [] Dosage adjustments based on weight are not typically necessary. []

Q8: What is the efficacy of alogliptin in reducing HbA1c levels?

A8: Clinical trials have demonstrated that alogliptin can reduce glycosylated hemoglobin (HbA1c) levels by 0.4–1.0% in 26 weeks, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , ]

Q9: Have there been any large-scale clinical trials investigating the cardiovascular safety of alogliptin?

A9: Yes, the EXAMINE trial was a randomized controlled clinical trial designed to assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and recent acute coronary syndrome. The trial found no increased risk of cardiovascular events, mortality, or hospitalized heart failure with alogliptin compared to placebo. [, , ]

Q10: Are there any studies exploring the effects of long-term alogliptin treatment?

A10: A study in Japanese patients with type 2 diabetes found that long-term treatment with alogliptin (after switching from sitagliptin) for 12 months maintained the reductions in HbA1c and blood glucose levels achieved with sitagliptin, without any relapses in glycemic control or serum lipid levels. []

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